molecular formula C11H20N2O4 B8713930 N-(Morpholinocarbonyl)leucine

N-(Morpholinocarbonyl)leucine

Cat. No.: B8713930
M. Wt: 244.29 g/mol
InChI Key: NZMAANDPAHYSGM-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Morpholinocarbonyl)leucine is a leucine derivative modified by the introduction of a morpholinocarbonyl group at the amino terminus. This structural modification alters its physicochemical properties, including solubility, stability, and biological activity. The morpholinocarbonyl moiety (a carbonyl group linked to a morpholine ring) enhances hydrogen-bonding capacity and steric bulk, which can influence interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

IUPAC Name

(2S)-4-methyl-2-(morpholine-4-carbonylamino)pentanoic acid

InChI

InChI=1S/C11H20N2O4/c1-8(2)7-9(10(14)15)12-11(16)13-3-5-17-6-4-13/h8-9H,3-7H2,1-2H3,(H,12,16)(H,14,15)/t9-/m0/s1

InChI Key

NZMAANDPAHYSGM-VIFPVBQESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)N1CCOCC1

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)N1CCOCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Leucine Derivatives

Key Findings:
  • Meta-Substituted Derivatives: In a study evaluating meta-substituted leucine analogs (Table 1), the morpholinocarbonyl group (compound 18) led to a complete loss of activity in inhibiting EFS-induced contractions (IC₅₀ > 500 µM). In contrast: Cyano (13) and amino (12) substituents retained partial activity (IC₅₀ = 210 µM and 221 µM, respectively). Methyl (9) and chloro (10) groups also abolished activity .
Table 1: Substituent Effects on Leucine Derivatives
Compound ID Substituent IC₅₀ (µM) Activity Profile
1 Parent compound 158 High activity
9 Methyl >500 Inactive
10 Chloro >500 Inactive
12 Amino 221 Moderate activity
13 Cyano 210 Moderate activity
18 Morpholinocarbonyl >500 Inactive

Implication: The morpholinocarbonyl group’s steric hindrance or electronic effects may disrupt target binding in this specific scaffold.

Comparison with Other Carbonyl-Modified Leucine Analogs

A. N-(Ethoxycarbonyl)-L-leucine
  • Structure: Ethoxycarbonyl group replaces morpholinocarbonyl.
  • Properties: Smaller substituent (MW = 203.24 vs.
  • Use : Primarily in peptide synthesis due to its stability.
B. N-(Fluorenyl-9-methoxycarbonyl)leucine (NPC 15199)
  • Structure : Bulky fluorenylmethoxycarbonyl (Fmoc) group.
  • Activity: Anti-inflammatory effects via PPARγ modulation and T-cell activation inhibition. Unlike morpholinocarbonyl derivatives, Fmoc-leucine mobilizes intracellular Ca²⁺ in cancer cells .
  • Applications : Formerly marketed in the U.S. for inflammatory conditions.
C. ES-6864 (Renin Inhibitor)
  • Structure: Incorporates N-(Morpholinocarbonyl)leucine as part of a larger scaffold (MW = 791.03).
  • Activity: Potent renin inhibition for hypertension treatment. The morpholinocarbonyl group likely enhances target affinity or pharmacokinetics .

Molecular and Functional Distinctions

Table 2: Structural and Functional Comparison
Compound Substituent Molecular Weight Key Activity Application
This compound Morpholinocarbonyl ~315* Variable (context-dependent) Medicinal chemistry intermediates
N-(Ethoxycarbonyl)-L-leucine Ethoxycarbonyl 203.24 None reported Peptide synthesis
NPC 15199 Fmoc 353.39 Anti-inflammatory, PPARγ modulation Formerly marketed anti-inflammatory
ES-6864 Complex (incl. morpholinocarbonyl) 791.03 Renin inhibition Hypertension treatment

*Estimated based on similar compounds.

Critical Analysis of Research Findings

  • Positional Sensitivity: The morpholinocarbonyl group’s inactivity in meta-substituted derivatives contrasts with its utility in ES-6864. This highlights the critical role of substituent position in determining activity .
  • Steric vs. Electronic Effects: While smaller groups (cyano, amino) retain partial activity, bulkier substituents (morpholinocarbonyl, Fmoc) exhibit divergent effects depending on the biological target.
  • Therapeutic Potential: Derivatives like ES-6864 demonstrate that morpholinocarbonyl-leucine can be advantageous in complex scaffolds, suggesting its value in targeted drug design .

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